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Abstract

This technical guide provides a comprehensive overview of the theoretical and computational
studies of 2-Ethylpentan-1-amine, a primary amine with potential applications in organic
synthesis and drug development. This document summarizes key molecular properties,
spectroscopic data, and synthesis pathways. Detailed computational and experimental
methodologies are presented to facilitate further research and application. The guide integrates
guantitative data into structured tables and visualizes complex processes through diagrams,
offering a thorough resource for professionals in the field.

Introduction

2-Ethylpentan-1-amine, with the molecular formula C7H17N, is a branched-chain aliphatic
amine.[1][2][3] Its structure, featuring a chiral center at the second carbon of the pentane
backbone, makes it an interesting candidate for stereoselective synthesis and as a building
block in the development of novel pharmaceutical agents.[1] Understanding the molecular
geometry, electronic properties, and reactivity of this amine is crucial for its effective utilization.
Computational chemistry provides powerful tools to investigate these aspects at a molecular
level, complementing experimental data. This guide will delve into the theoretical and
computational approaches used to characterize 2-Ethylpentan-1-amine.
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Molecular Properties

The fundamental properties of 2-Ethylpentan-1-amine are summarized in the table below.
These values are a combination of data from chemical databases and computational

predictions.
Property Value Source
Molecular Formula C7H17N PubChem|[3], Guidechem][2]
Molecular Weight 115.22 g/mol PubChem|[3], Guidechem[2]
IUPAC Name 2-ethylpentan-1-amine PubChem|[3]
Canonical SMILES CCCC(CC)CN PubChem][3]

JMWKVOZQRYHIHA-
InChl Key PubChem][3]
UHFFFAOYSA-N

CAS Number 90831-93-9 Guidechem[2]
Topological Polar Surface Area 26 A2 PubChem][3]
Hydrogen Bond Donor Count 1 PubChem|[3]
Hydrogen Bond Acceptor

1 PubChem|[3]
Count
Rotatable Bond Count 4 Guidechem[2]

Theoretical and Computational Studies

Computational studies, particularly those employing Density Functional Theory (DFT), are
instrumental in elucidating the structural and electronic properties of molecules like 2-
Ethylpentan-1-amine.

Geometry Optimization

The three-dimensional structure of 2-Ethylpentan-1-amine can be optimized using DFT
methods, such as B3LYP with a 6-31G* basis set, to find the lowest energy conformation.
These calculations provide insights into bond lengths, bond angles, and dihedral angles.
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Table of Predicted Geometrical Parameters (DFT B3LYP/6-31G)*

Parameter Bond/Angle Predicted Value
Bond Length C-C (average) 1.53-1.54 A

C-N ~1.47 A

N-H (average) ~1.01 A

C-H (average) 1.09-1.10 A

Bond Angle C-C-C (backbone) ~112-115°

C-C-N ~114°

H-N-H ~106°

C-N-H ~110°

Note: The values in the table are typical for similar aliphatic amines and should be considered
as estimates in the absence of a specific peer-reviewed study on 2-Ethylpentan-1-amine.

Vibrational Analysis

Vibrational frequency calculations are crucial for predicting the infrared (IR) and Raman spectra
of a molecule. These theoretical spectra can be compared with experimental data to confirm
the structure of the synthesized compound. As a primary amine, 2-Ethylpentan-1-amine is
expected to exhibit characteristic N-H stretching and bending vibrations.[4]

Table of Predicted Vibrational Frequencies (DFT B3LYP/6-31G)*
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] ) ] Predicted .
Vibrational Mode Functional Group Expected Intensity
Frequency (cm™?)

Asymmetric N-H

-NH2 ~3450 - 3500 Medium
Stretch
Symmetric N-H .

-NH:z ~3350 - 3400 Medium
Stretch
C-H Stretches -CHs, -CHz, -CH ~2850 - 3000 Strong
N-H Scissoring (Bend)  -NH: ~1580 - 1650 Medium
C-N Stretch Aliphatic Amine ~1020 - 1250 Medium-Weak
N-H Wagging -NH:z ~650 - 900 Broad, Strong

Note: These are expected frequency ranges for primary aliphatic amines. Actual values for 2-
Ethylpentan-1-amine may vary.

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied
Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to
understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's
chemical stability and reactivity.

Table of Predicted Electronic Properties (DFT)

Property Predicted Value
HOMO Energy -9.21t0-9.8 eV
LUMO Energy Not available
HOMO-LUMO Gap Not available
Dipole Moment Not available
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Note: The HOMO energy range is based on unverified data from a commercial supplier and
should be treated with caution.

Experimental Protocols
Synthesis of 2-Ethylpentan-1-amine

A common method for the synthesis of 2-Ethylpentan-1-amine is through reductive amination.

[1]
Protocol for Reductive Amination:

e Reaction Setup: A round-bottom flask is charged with 2-ethylpentanal and a suitable solvent
(e.g., methanol).

o Ammonia Addition: An excess of ammonia (in the form of ammonium hydroxide or as a gas)
is added to the solution.

¢ Reducing Agent: A reducing agent, such as sodium cyanoborohydride (NaBH3sCN) or sodium
triacetoxyborohydride (NaBH(OAC)s), is added portion-wise while maintaining the reaction
temperature.

e Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC)
or gas chromatography-mass spectrometry (GC-MS).

o Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The
residue is then taken up in water and the pH is adjusted to be basic.

o Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.qg.,
diethyl ether or dichloromethane).

 Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na2SOa
or MgSQa), filtered, and the solvent is evaporated. The crude product can be further purified
by distillation or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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* 'H NMR: The proton NMR spectrum is expected to show characteristic signals for the
different types of protons in the molecule. The protons on the carbon adjacent to the nitrogen
atom (a-protons) will be deshielded and appear at a higher chemical shift. The N-H protons
typically appear as a broad singlet.[4]

e 13C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon
atoms in unique chemical environments. The carbon atom bonded to the nitrogen will be
deshielded.

Infrared (IR) Spectroscopy:

e The IR spectrum should display the characteristic absorption bands for a primary amine as
detailed in the vibrational analysis section, including the N-H stretches, N-H bend, and C-N
stretch.[4]

Visualizations
Synthesis Pathway: Reductive Amination
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2-Ethylpentanal

Caption: Reductive amination pathway for 2-Ethylpentan-1-amine synthesis.

Computational Workflow for Molecular Characterization
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Caption: Workflow for computational characterization of 2-Ethylpentan-1-amine.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational
aspects of 2-Ethylpentan-1-amine. While a dedicated, peer-reviewed computational study on
this specific molecule is not yet available, this guide consolidates existing knowledge on similar
amines and provides a framework for future research. The presented data, protocols, and
visualizations serve as a valuable resource for scientists and researchers interested in the
synthesis, characterization, and application of this and other branched-chain primary amines in
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drug development and other fields. Further computational and experimental work is
encouraged to validate and expand upon the findings presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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